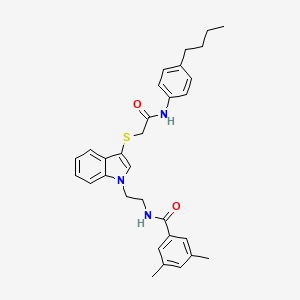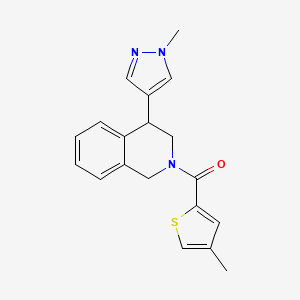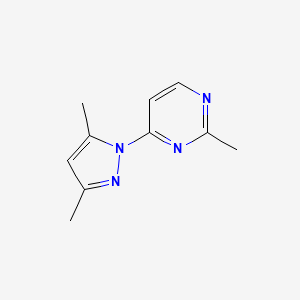
2,6-Dimethylnaphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylnaphthalene-1-carboxylic acid is a chemical compound that is derived from naphthalene, a bicyclic aromatic hydrocarbon. The compound features two methyl groups attached to the naphthalene ring at the 2 and 6 positions, with a carboxylic acid group at the 1 position. This structure makes it a potential intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the catalytic oxidation of 2,6-dimethylnaphthalene (2,6-DMN) to 2,6-naphthalenedicarboxylic acid (2,6-NDA) has been investigated using Co/Mn/Br catalysts in acetic acid solvent, which could be a related process for the synthesis of 2,6-dimethylnaphthalene-1-carboxylic acid . Additionally, a synthesis route for 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol involves methylation and subsequent reactions that could be adapted for the synthesis of 2,6-dimethylnaphthalene-1-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 2,6-dimethylnaphthalene (DMN) has been determined using X-ray powder diffraction and computational chemistry techniques. DMN crystallizes in the orthorhombic space group with a herringbone stacking pattern, which could provide insights into the molecular structure of 2,6-dimethylnaphthalene-1-carboxylic acid .
Chemical Reactions Analysis
The chemical reactions involving 2,6-dimethylnaphthalene and its derivatives are complex and can involve various pathways. The oxidation of 2,6-DMN to 2,6-NDA, for example, follows a complex free-radical mechanism, which could be relevant for understanding the reactivity of 2,6-dimethylnaphthalene-1-carboxylic acid . Moreover, the palladium-catalyzed aerobic bimolecular carbocyclization of enediynes to 2,6-diacylnaphthalenes presents a method for constructing functionalized naphthalenes, which might be applicable to the compound .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2,6-dimethylnaphthalene-1-carboxylic acid are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the crystal structure of 2,6-naphthalenedicarboxylic acid (NDA) and its dimethyl ester (NDC) have been solved, revealing details about their packing and hydrogen bonding patterns . These findings can help infer the potential physical properties of 2,6-dimethylnaphthalene-1-carboxylic acid, such as solubility, melting point, and crystalline structure.
Wissenschaftliche Forschungsanwendungen
Synthesis Technology Progress
2,6-Dimethylnaphthalene is primarily utilized in the production of 2,6-naphthalene dicarboxylic acid (2,6-NDA). The oxidation of 2,6-dimethylnaphthalene is a competitive method for producing 2,6-NDA, a key component in high-performance plastics and polymers. This process has been studied for its potential to utilize naphthalene and alkyl naphalene resources cost-effectively (Cui Feng-xi, 2013).
Catalytic Performance in Methylation
Research has explored the methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts, aiming to synthesize 2,6-dimethylnaphthalene more efficiently. The studies indicate the possibility of enhancing the activity and selectivity of beta zeolite catalysts, thereby potentially reducing the complexity and cost of 2,6-dimethylnaphthalene production (Fatih Güleç, Farooq Sher, & A. Karaduman, 2018).
Kinetic Study of Naphthalene Methylation
In another study, the kinetics and mechanisms of naphthalene methylation over Fe/ZSM-5 zeolite catalysts were investigated, providing insights into the production efficiency and selectivity of 2,6-dimethylnaphthalene. This research has implications for improving the synthesis process in terms of conversion rates and selectivity (Fatih Güleç et al., 2017).
Isomerization and Thermodynamic Aspects
A study on the isomerization of 1,5- to 2,6-dimethylnaphthalene revealed that the process is influenced by thermodynamic equilibrium and kinetic control. This research provides important data for optimizing the production of 2,6-dimethylnaphthalene and understanding its thermodynamic properties (Natthakorn Kraikul, P. Rangsunvigit, & S. Kulprathipanja, 2005).
Commercial Production and Application
The commercialization and development of 2,6-dimethylnaphthalene and related compounds, including its role as a precursor to polyethylene naphthalate (PEN), have been reviewed. This encompasses a discussion of alternative chemical routes and the physical properties of intermediates, highlighting its significance in the production of high-performance polymers (L. D. Lillwitz, 2001).
Extractive Crystallization
Research has also been conducted on the extractive crystallization processes for separating 2,6-dimethylnaphthalene from its isomers. This study provides insights into optimizing separation processes, which is crucial for the efficient production of pure 2,6-dimethylnaphthalene (I. A. Putrawan & T. Soerawidjaja, 2004).
Eigenschaften
IUPAC Name |
2,6-dimethylnaphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-8-3-6-11-10(7-8)5-4-9(2)12(11)13(14)15/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEATXLWFWACOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylnaphthalene-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502956.png)

![(E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide](/img/structure/B2502959.png)



![2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2502965.png)



![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2502974.png)

